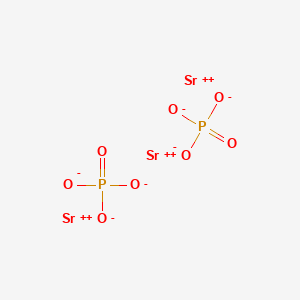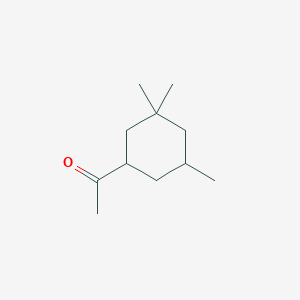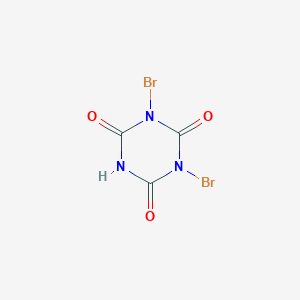
3,5-Dibromo-4-methylphenol
Übersicht
Beschreibung
3,5-Dibromo-4-methylphenol is a chemical compound known for its unique molecular structure and potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dibromo-4-methylphenol has been reported. For instance, novel heteroquinonoid compounds as potential electron acceptors, including 3,6-dibromo derivatives, have been synthesized via reactions involving tetracyanoethylene oxide or palladium-catalyzed substitution reactions (Yui et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Dibromo-4-methylphenol has been examined using X-ray crystallography and spectroscopic methods, providing insights into their molecular geometry and intermolecular interactions (Alaşalvar et al., 2014).
Chemical Reactions and Properties
The reactivity of 3,5-Dibromo-4-methylphenol analogs has been explored. For example, studies on the synthesis of 3,4-dibromo derivatives and their conductive complexes have revealed interesting chemical properties and high electrical conductivities in certain conditions (Yui et al., 1989).
Physical Properties Analysis
Research on compounds similar to 3,5-Dibromo-4-methylphenol has included investigations into their solid-state conformations and crystal structures, providing insights into their physical properties (Ferguson et al., 1989).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Linker Molecule in Scientific Research
- Application : 3-Bromo-2-methylphenol (a similar compound) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
- Results : The outcomes would vary based on the specific experiment. The use of a linker molecule can enable the study of the biomolecule’s function, interactions, localization, and more.
-
Production of Derivatives
-
Synthesis of Bromo-functionalized Initiators
- Application : A similar compound, 4-Bromo-3-methylphenol, has been used in the synthesis of bromo-functionalized initiators .
- Results : The outcomes would vary based on the specific initiator being synthesized. The use of a bromo-functionalized phenol can enable the synthesis of complex molecules with specific functionalities .
-
Production of Cresols
- Application : Cresols are a group of aromatic organic compounds that are widely-occurring phenols which may be either natural or manufactured . They are also categorized as methyl phenols . While 3,5-Dibromo-4-methylphenol is not directly used in the production of cresols, it is structurally similar to the cresols (which include o-cresol, m-cresol, and p-cresol), and it is conceivable that it could be used in similar applications .
-
Synthesis of Bromo-functionalized Initiators
- Application : A similar compound, 4-Bromo-3-methylphenol, has been used in the synthesis of bromo-functionalized initiators . These initiators can be used in various chemical reactions, including polymerization processes .
- Results : The outcomes would vary based on the specific initiator being synthesized. The use of a bromo-functionalized phenol can enable the synthesis of complex molecules with specific functionalities .
Safety And Hazards
3,5-Dibromo-4-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing . If the compound comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3,5-dibromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQKKVGMZCWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930598 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methylphenol | |
CAS RN |
13979-81-2, 86006-42-0 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dibromomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)


